3-(Tetrahydro-furan-3-yl)-propylamine hydrochloride
Overview
Description
3-(Tetrahydro-furan-3-yl)-propylamine hydrochloride is an organic compound with the molecular formula C7H15NO·HCl. It is a hydrochloride salt of 3-(tetrahydrofuran-3-yl)-propylamine, which features a tetrahydrofuran ring attached to a propylamine chain.
Scientific Research Applications
3-(Tetrahydro-furan-3-yl)-propylamine hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: It is used in studies investigating the interaction of amine-containing compounds with biological systems.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(tetrahydrofuran-3-yl)-propylamine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with tetrahydrofuran, which undergoes a series of reactions to form the desired product.
Formation of Intermediate: Tetrahydrofuran is first converted to 3-(tetrahydrofuran-3-yl)-propanal through a series of oxidation and reduction reactions.
Amination: The intermediate 3-(tetrahydrofuran-3-yl)-propanal is then subjected to reductive amination using ammonia or an amine source in the presence of a reducing agent such as sodium cyanoborohydride.
Hydrochloride Formation: The resulting amine is treated with hydrochloric acid to form the hydrochloride salt
Industrial Production Methods
Industrial production of 3-(tetrahydrofuran-3-yl)-propylamine hydrochloride follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-(Tetrahydro-furan-3-yl)-propylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: It can be reduced to form more saturated compounds.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while substitution reactions can produce a variety of alkylated or acylated amines .
Mechanism of Action
The mechanism of action of 3-(tetrahydrofuran-3-yl)-propylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds or ionic interactions with these targets, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
3-(Tetrahydrofuran-3-yl)-methanamine hydrochloride: Similar structure but with a methanamine group instead of a propylamine chain.
3-(Tetrahydrofuran-3-yl)-hydrazine hydrochloride: Contains a hydrazine group instead of an amine group.
Uniqueness
3-(Tetrahydro-furan-3-yl)-propylamine hydrochloride is unique due to its specific structure, which combines the tetrahydrofuran ring with a propylamine chain. This unique structure imparts specific chemical and biological properties, making it valuable for various applications .
Properties
IUPAC Name |
3-(oxolan-3-yl)propan-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO.ClH/c8-4-1-2-7-3-5-9-6-7;/h7H,1-6,8H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLZWNLCSKOKAMP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1CCCN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1185296-74-5 | |
Record name | 3-(oxolan-3-yl)propan-1-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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